5-Isopropyl-4H-[1,2,4]triazole-3-thiol
Overview
Description
“5-Isopropyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C5H9N3S . It is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds. The 1,2,4-triazole family is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular structure of “5-Isopropyl-4H-[1,2,4]triazole-3-thiol” consists of a 1,2,4-triazole ring with an isopropyl group and a thiol group attached . The InChI code for this compound is 1S/C6H11N3S/c1-4(2)5-7-8-6(10)9(5)3/h4H,1-3H3,(H,8,10) .Chemical Reactions Analysis
While specific chemical reactions involving “5-Isopropyl-4H-[1,2,4]triazole-3-thiol” are not mentioned in the literature, triazoles in general are known to participate in a variety of chemical reactions . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, allowing for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
“5-Isopropyl-4H-[1,2,4]triazole-3-thiol” is a solid at room temperature . Its molecular weight is 157.24 . .Scientific Research Applications
1,2,4-triazoles and their derivatives have significant biological properties and are used in various scientific fields . Here are some general applications:
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Pharmaceuticals
- 1,2,4-triazoles are used in the synthesis of various drugs due to their significant biological properties . They exhibit antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- The results or outcomes obtained also vary. For example, some triazole derivatives have been found to have potent anticancer activity, while others may be effective as antiviral agents .
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Materials Science
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Agrochemicals
Safety And Hazards
The safety data sheet for “5-Isopropyl-4H-[1,2,4]triazole-3-thiol” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
5-propan-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNZNYRWQWTNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368704 | |
Record name | 5-Isopropyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
59689-64-4 | |
Record name | 5-Isopropyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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